1,2,3-Propanetricarboxylic acid tributyl ester
Description
Contextual Significance within Chemical Sciences
In the realm of chemical sciences, 1,2,3-Propanetricarboxylic acid tributyl ester is primarily recognized for its role as a plasticizer. atamanchemicals.com Plasticizers are additives that increase the plasticity or fluidity of a material, and TBC is particularly effective in this capacity for a range of polymers. taiwannews.com.tw Its good compatibility with resins, high plasticization efficiency, and low volatility make it a valuable component in the formulation of various materials. nbinno.comatamanchemicals.com
Beyond its function as a plasticizer, TBC also serves as a solvent and lubricant in certain applications. atamanchemicals.com Its ability to dissolve other substances makes it useful in the production of lacquers, inks, and as a solvent for nitrocellulose. atamanchemicals.com As a lubricant, it finds application in industrial settings where a biodegradable and non-toxic option is desirable.
Historical Development and Early Research Trajectories
Early research focused on establishing the efficacy of TBC as a viable alternative to commonly used plasticizers like phthalates. These initial studies likely investigated its compatibility with different polymers, its effect on the mechanical properties of the resulting materials, and its stability over time. The non-toxic nature of TBC was a key driver in its early adoption, particularly in applications where human contact was a consideration.
Current Research Trends and Future Outlook in Chemical Engineering
The field of chemical engineering is witnessing a surge of interest in sustainable and environmentally benign processes and materials, a trend that strongly favors the use of this compound. Current research is actively exploring new applications and optimizing its use in existing ones.
A significant area of research is the use of TBC as a plasticizer for biodegradable polymers. ucm.esscience.eusresearchgate.net Studies have shown that TBC can effectively improve the flexibility and processability of bioplastics like polylactic acid (PLA) and polyhydroxybutyrate (B1163853) (PHB), making them suitable for a wider range of applications, including food packaging. ucm.esresearchgate.net Research is also focused on developing more efficient and greener synthesis methods for TBC itself, moving away from traditional acid catalysts to more environmentally friendly alternatives like solid acid catalysts and ionic liquids. researchgate.nettsijournals.com
The future outlook for TBC in chemical engineering is promising. The global market for tributyl citrate (B86180) is projected to grow, driven by increasing demand from the pharmaceutical and personal care sectors, as well as the ongoing regulatory shift away from phthalate (B1215562) plasticizers. marketpublishers.com As the push for a circular economy and sustainable manufacturing intensifies, the demand for bio-based and biodegradable compounds like TBC is expected to rise significantly.
Interdisciplinary Relevance in Materials Science and Environmental Chemistry
The influence of this compound extends beyond chemical engineering into the interdisciplinary fields of materials science and environmental chemistry.
In materials science , TBC is a key component in the development of advanced and functional materials. Its use in medical-grade polymers is a prime example, where its biocompatibility and non-toxic profile are critical. atamanchemicals.com It is used in the coatings of tablets and capsules for controlled drug release. atamanchemicals.com Furthermore, its role in enhancing the properties of biodegradable polymers is of great interest to materials scientists working on sustainable packaging solutions and other eco-friendly products. ucm.esresearchgate.net
From an environmental chemistry perspective, the biodegradability of TBC is its most significant attribute. nbinno.com Unlike many conventional plasticizers that persist in the environment and can have ecotoxicological effects, TBC is broken down by microorganisms into harmless substances. acs.org Research in this area focuses on understanding the biodegradation pathways of TBC in different environmental compartments, such as soil and water, to fully assess its environmental fate and impact. acs.org Studies have shown that citrate-based plasticizers have a minimal impact on soil microbial communities compared to phthalates, further cementing their status as environmentally preferable alternatives. acs.org
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C18H32O7 |
| Molecular Weight | 360.44 g/mol |
| CAS Number | 77-94-1 |
| Appearance | Colorless, oily liquid |
| Odor | Faint, fruity |
| Boiling Point | 170 °C (at 133.3 Pa) |
| Flash Point | 185 °C (open cup) |
| Solubility | Soluble in most organic solvents, insoluble in water |
Properties
IUPAC Name |
tributyl propane-1,2,3-tricarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O6/c1-4-7-10-22-16(19)13-15(18(21)24-12-9-6-3)14-17(20)23-11-8-5-2/h15H,4-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNICOURSUYWHPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(CC(=O)OCCCC)C(=O)OCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346358 | |
| Record name | Tributyl propane-1,2,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38094-11-0 | |
| Record name | Tributyl propane-1,2,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Engineering of 1,2,3 Propanetricarboxylic Acid Tributyl Ester
Esterification Pathways from Citric Acid and Butanol
Figure 1: Esterification of Citric Acid with n-Butanol
Due to the reversible nature of the reaction, a catalyst is typically employed to increase the reaction rate and drive the equilibrium towards the formation of the desired product. researchgate.net Additionally, the removal of water as it is formed is a common strategy to maximize the yield of tributyl citrate (B86180). mdpi.com
Conventional Acid-Catalyzed Esterification Processes
Traditional methods for tributyl citrate synthesis rely on the use of strong mineral or organic acids as homogeneous catalysts. These catalysts are effective in promoting the esterification reaction but are associated with several process and environmental drawbacks.
Concentrated sulfuric acid is a widely used and cost-effective catalyst for the esterification of citric acid with n-butanol. atamanchemicals.com It exhibits high catalytic activity, leading to reasonable reaction rates and product yields. However, the use of sulfuric acid is accompanied by significant disadvantages, including severe equipment corrosion, complex post-treatment procedures to neutralize and remove the acid, and the generation of acidic wastewater, which poses environmental concerns. researchgate.netresearchgate.net The reaction typically requires elevated temperatures, and the selectivity can be poor, leading to the formation of by-products. atamanchemicals.com
Research has been conducted to optimize the reaction conditions using sulfuric acid as a catalyst. For instance, a study on the kinetics of the esterification of citric acid with butanol using sulfuric acid found that the reaction rate increases with temperature, with an optimum temperature of 140°C. At this temperature, a citric acid conversion of 86.8% and a tributyl citrate yield of 99.43% were achieved.
Table 1: Research Findings on Sulfuric Acid Catalysis
| Parameter | Value | Reference |
|---|---|---|
| Optimum Temperature | 140°C | |
| Citric Acid Conversion | 86.8% | |
| Tributyl Citrate Yield | 99.43% |
p-Toluenesulfonic acid (PTSA) is another strong organic acid commonly employed as a catalyst in the synthesis of tributyl citrate. atamanchemicals.com It is considered a more favorable alternative to concentrated sulfuric acid due to its reduced corrosiveness and lower environmental impact. atamanchemicals.comgoogle.com PTSA demonstrates high catalytic activity and selectivity, is relatively inexpensive, and is used in smaller quantities. atamanchemicals.com
In a typical process, citric acid, n-butanol, and a catalytic amount of p-toluenesulfonic acid are heated to drive the esterification reaction. google.com One study demonstrated that using p-toluenesulfonic acid as a catalyst can significantly enhance the conversion of citric acid. mdpi.com When combined with the continuous removal of water via pervaporation, the conversion of citric acid was increased from 71.7% to 99.2%. mdpi.com
Table 2: Research Findings on p-Toluenesulfonic Acid Catalysis
| Parameter | Value | Reference |
|---|---|---|
| Citric Acid Conversion (with water removal) | 99.2% | mdpi.com |
| Catalyst Loading (% of citric acid mass) | 0.5% - 1.0% | google.com |
| Reaction Temperature | 120°C - 130°C | google.com |
Novel Catalytic Systems for Enhanced Synthesis Efficiency
To overcome the limitations of conventional acid catalysts, significant research has been directed towards the development of novel catalytic systems. These modern approaches focus on improving catalyst reusability, reducing environmental impact, and enhancing reaction efficiency.
Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for reuse, and reduced corrosion and pollution. researchgate.net A variety of solid acid catalysts have been investigated for the synthesis of tributyl citrate.
One notable example is the use of a solid superacid, SO42-/ZrO2–TiO2. nih.gov This catalyst, prepared by coprecipitation and impregnation, demonstrated excellent catalytic performance, achieving a 95.1% conversion of citric acid and a 98.8% selectivity for tributyl citrate under optimized conditions. nih.gov The catalyst also exhibited high stability and could be reused multiple times without a significant loss in activity. nih.gov
Other promising heterogeneous catalysts include:
Phosphotungstic acid and its supported variants: These have been explored for their strong acidity and catalytic efficiency.
Carbon-based solid acids: These offer a sustainable and cost-effective alternative.
Cerium-doped mesoporous MCM-41: This catalyst provides a large surface area and tunable acidic properties.
The development of these solid acid catalysts represents a significant step towards a more environmentally friendly and economically viable process for tributyl citrate production. researchgate.net
Table 3: Performance of a Solid Superacid Catalyst (3SO42−/ZrO2–TiO2 (4:1))
| Parameter | Value | Reference |
|---|---|---|
| Citric Acid Conversion | 95.1% | nih.gov |
| Tributyl Citrate Selectivity | 98.8% | nih.gov |
| Optimal Reaction Temperature | 120°C | nih.gov |
| Acid-to-Alcohol Ratio | 1/5 | nih.gov |
| Catalyst Reusability | No significant decrease in activity after 10 runs | nih.gov |
Ionic liquids (ILs) have emerged as promising "green" catalysts for a variety of chemical transformations, including the synthesis of tributyl citrate. researchgate.net These are salts with low melting points that can act as both catalysts and solvents. Acidic ionic liquids, in particular, have shown good catalytic and reusable performance in the esterification of citric acid. researchgate.net
One study utilized 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate as a catalyst and achieved a citric acid conversion of 97%. researchgate.net A key advantage of this ionic liquid catalyst is its ease of separation from the product and its remarkable reusability; it was reused 13 times without a significant drop in citric acid conversion. researchgate.net This offers a more environmentally friendly approach to tributyl citrate synthesis by minimizing catalyst waste and simplifying the purification process. researchgate.net
Table 4: Performance of an Acidic Ionic Liquid Catalyst
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate | researchgate.net |
| Citric Acid Conversion | 97% | researchgate.net |
| Catalyst Reusability | Reusable for 13 cycles with conversion ≥ 93% | researchgate.net |
Auto-catalytic Processes
The synthesis of 1,2,3-Propanetricarboxylic acid tributyl ester can be achieved through an auto-catalyzed process, which avoids the use of traditional acid catalysts like sulfuric acid, thereby simplifying the purification process and reducing equipment corrosion. In this approach, the inherent acidity of the reactants at elevated temperatures is sufficient to catalyze the esterification reaction.
Continuous Flow Synthesis Approaches
Continuous flow chemistry is an advanced manufacturing methodology that offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and greater scalability. bohrium.comorganic-chemistry.org In a flow synthesis setup, reagents are continuously pumped through a reactor, which can be a tube, coil, or microreactor, where the reaction occurs under optimized conditions. bohrium.comorganic-chemistry.org
For the synthesis of this compound, a continuous flow process could be designed to significantly improve the efficiency of water removal, a critical step for achieving high conversion in esterification reactions. The high surface-area-to-volume ratio in flow reactors facilitates rapid heating and precise temperature control, which is crucial for optimizing reaction kinetics. While batch or semi-batch operations are common for producing citrate esters, the transition to continuous flow processes presents an opportunity for process intensification, leading to higher yields and reduced production costs. psecommunity.orguc.pt
Enzymatic Synthesis Routes
Enzymatic synthesis represents a green and highly specific alternative for the production of this compound. Lipases are the most commonly employed enzymes for this esterification, offering mild reaction conditions and high selectivity, which minimizes the formation of byproducts. semanticscholar.orgmdpi.com These biocatalysts can effectively catalyze the reaction between citric acid and butanol to yield tributyl citrate. semanticscholar.org
The mechanism of lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol to release the ester product. nih.gov Research has focused on optimizing various parameters, including the choice of lipase, enzyme immobilization techniques to allow for reuse, reaction medium, and the removal of water to shift the equilibrium. mdpi.comnih.gov The use of immobilized lipases is particularly advantageous as it simplifies catalyst recovery and reuse, contributing to a more cost-effective and sustainable industrial process. mdpi.com
Reaction Kinetics and Mechanistic Studies of Esterification
The production of this compound via the esterification of citric acid with 1-butanol is a reversible reaction. Understanding the reaction kinetics is essential for process optimization and reactor design. Kinetic models are developed to describe the rate of reaction as a function of reactant concentrations, temperature, and catalyst loading. acs.org These models typically account for both the catalyzed and the self-catalyzed reaction pathways, providing a comprehensive understanding of the system. acs.org The esterification proceeds in a stepwise manner, and kinetic studies help in elucidating the mechanism and identifying the rate-limiting steps.
Influence of Molar Ratios of Reactants
The molar ratio of butanol to citric acid is a critical parameter in the synthesis of tributyl citrate. As esterification is an equilibrium-limited reaction, a significant excess of the alcohol (butanol) is typically used to shift the equilibrium towards the product side, thereby maximizing the conversion of citric acid. psecommunity.orgresearchgate.net
Different studies have investigated a range of molar ratios to find the optimal conditions for high yield. The selection of the molar ratio often depends on the specific catalyst and reaction setup being used.
| Molar Ratio (Citric Acid:Butanol) | Catalyst / Process | Observed Outcome | Source |
| 1:3.5 | H14[NaP5W30O110] | Esterification yield of 95.2% | researchgate.net |
| 1:4 | p-toluenesulfonic acid | Conversion rate reached 96.3% | semanticscholar.org |
| 1:4.5 | Not specified (process patent) | High conversion in a batch process | google.com |
| 1:8 to 1:16 | Methanesulfonic acid / Amberlyst 70 | Used for kinetic modeling studies | acs.org |
Optimization of Reaction Temperature and Pressure
Reaction temperature significantly influences the rate of esterification. Generally, higher temperatures increase the reaction rate but can also lead to side reactions and degradation of the product or reactants. The optimal temperature is a balance between achieving a high reaction rate and maintaining product selectivity and stability.
The reaction is often carried out at the boiling point of the butanol-water mixture to facilitate the continuous removal of water by distillation, which helps drive the reaction to completion. The pressure is typically atmospheric, although vacuum can be applied during the distillation phase to remove excess butanol and other volatile components after the reaction is complete. google.com
| Temperature Range | Catalyst / Process | Notes | Source |
| 80°C - 120°C (353 K - 393 K) | Methanesulfonic acid / Amberlyst 70 | Investigated for kinetic effects | acs.org |
| 100°C - 150°C | Auto-catalytic | To facilitate reaction and water removal | google.com |
| ~120°C | p-toluenesulfonic acid | Optimal for achieving high conversion | semanticscholar.org |
| ~120°C | Not specified (process patent) | Controlled reflux temperature | google.com |
| 150°C | Potassium bisulfate | Reaction temperature for high esterification rate | semanticscholar.org |
Solvent Effects in this compound Synthesis
In many industrial synthesis routes for this compound, the reaction is performed without an additional solvent. An excess of one of the reactants, typically n-butanol, serves as the reaction medium. This approach, known as a "neat" reaction, simplifies the process by eliminating the need for solvent recovery and purification steps.
However, in enzymatic synthesis, the choice of solvent is crucial as it can significantly impact the activity and stability of the lipase catalyst. mdpi.com Lipases often show higher catalytic activity in hydrophobic organic solvents (those with a high log P value). mdpi.com The solvent can affect the enzyme's conformation and the solubility of the reactants and products. Therefore, for lipase-catalyzed routes, the selection of an appropriate biocompatible and non-polar solvent is a key aspect of process optimization to achieve high conversion and yield. mdpi.com
Post-Synthesis Purification and Refinement Techniques
Following the initial esterification of citric acid and n-butanol, the crude tributyl citrate product undergoes several purification steps to remove unreacted starting materials, catalysts, and other impurities. These refinement stages are critical for ensuring the final product meets the required quality standards for its various applications.
The esterification reaction to produce tributyl citrate is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The first step in purification is to neutralize this acidic catalyst. This is commonly achieved by washing the crude ester with an alkaline solution. A solution of sodium carbonate (Na2CO3) or sodium hydroxide is often used for this purpose. The mixture is agitated to ensure complete neutralization, after which the aqueous layer containing the salt is separated from the organic ester layer. This process is followed by one or more washes with water to remove any residual alkali and salts, continuing until the wash water is neutral.
| Parameter | Condition | Source |
| Neutralizing Agent | 3% Sodium Carbonate (Na2CO3) solution | |
| Temperature | Approximately 95°C | |
| Duration | Approximately 15 minutes | |
| Endpoint | Neutral pH of the product |
This table presents typical conditions for the neutralization and washing of crude tributyl citrate as described in synthesis process literature.
After neutralization and washing, the product contains residual water and unreacted n-butanol. These components are removed through distillation. Due to the high boiling point of tributyl citrate, vacuum distillation is employed to prevent thermal decomposition of the ester at atmospheric pressure. This process, often referred to as dealcoholization, involves heating the ester under reduced pressure, allowing the more volatile n-butanol and water to vaporize and be collected separately. For instance, a common procedure involves distillation at a vacuum of 0.098 MPa while maintaining the solution temperature below 140°C to effectively reclaim the excess alcohol. This step is crucial for obtaining a high-purity tributyl citrate product.
The crude tributyl citrate may possess an undesirable color due to impurities formed during the high-temperature esterification reaction. Decolorization is a key refinement step to yield a colorless final product. The most common method involves treating the ester with an adsorbent material, typically activated carbon. The tributyl citrate is stirred with a small quantity of activated carbon under normal pressure for a specific duration (e.g., 30 minutes), which adsorbs the color-causing impurities. Afterward, the activated carbon is removed by filtration, resulting in a clear, colorless tributyl citrate product. In some integrated processes, catalysts that are immobilized on activated carbon are used, which can provide catalytic activity and decolorization effects simultaneously.
Derivatization and Chemical Transformations of this compound
Tributyl citrate serves as an intermediate for the synthesis of other valuable chemical compounds. Its most significant chemical transformation is acetylation to produce a derivative with modified properties.
Acetyl tributyl citrate (ATBC) is a primary derivative of tributyl citrate, valued as a biodegradable and non-toxic plasticizer in food packaging, medical devices, and cosmetics. It is synthesized by the acetylation of the hydroxyl group on the tributyl citrate molecule. The standard industrial method for this transformation involves reacting purified tributyl citrate with acetic anhydride. The reaction substitutes the hydrogen of the hydroxyl group with an acetyl group, yielding acetyl tributyl citrate and acetic acid as a byproduct.
The acetylation of tributyl citrate is often facilitated by a catalyst to increase the reaction rate and yield. While the reaction can proceed without a catalyst, industrial processes frequently incorporate one for efficiency. In some integrated synthesis designs, the crude tributyl citrate is directly acetylated without intermediate purification, using the residual catalyst from the initial esterification step.
Various catalysts have been investigated to optimize the production of ATBC. Research has shown that solid acid catalysts and ionic liquids offer advantages such as easier separation and reusability, contributing to more environmentally friendly processes. The choice of catalyst and reaction conditions significantly impacts the efficiency of the acetylation.
| Catalyst | Reactant Molar Ratio (Acetic Anhydride : TBC) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Bisulfate | Not Specified | Not Specified | Not Specified | 99.5 |
| Macroporous Acidic Cation Exchange Resin | Not Specified | Not Specified | Not Specified | 99.8 |
| Acidic Ionic Liquid ([NH(CH2)5CO]HSO4) | Not Specified | Not Specified | Not Specified | 98.7 |
| No Catalyst (Optimized Process) | 1.4 : 1 | 80 | 1.5 | >99 |
| Composite Ionic Liquid | 1.2-1.6 : 1 | 45-50 | Not Specified | Not Specified |
This interactive table summarizes findings from various studies on the catalytic acetylation of tributyl citrate to acetyl tributyl citrate, highlighting the high yields achievable under different conditions.
Synthesis of Bis-(Tributyl citrate acid)esters as Novel Compounds
The synthesis of novel bis-(tributyl citrate acid)esters represents a significant advancement in the development of green plasticizers. These compounds are synthesized from this compound, commonly known as tributyl citrate (TBC), through an environmentally friendly process that results in relatively high yields. The fundamental approach involves the esterification of tributyl citrate with various aliphatic bis-acid dichlorides, effectively linking two tributyl citrate molecules. The structural integrity of these newly synthesized compounds has been rigorously verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
The general synthetic procedure commences with the preparation of the required bis-acid dichlorides. For instance, adipoyl dichloride is synthesized from adipic acid and thionyl chloride. researchgate.net Similarly, fumaroyl dichloride is prepared from fumaric acid and thionyl chloride. researchgate.net
The subsequent and final step is the reaction of tributyl citrate with the synthesized bis-acid dichloride. A general work-up procedure for the isolation of the final products involves neutralization of the reaction mixture with a sodium bicarbonate solution, followed by decolorization with active carbon. The organic layer is then separated, extracted with ether, and dried using anhydrous calcium chloride to yield the final bis-(tributyl citrate acid)ester as a colorless to pale yellow oil. researchgate.net An example of this synthesis is the preparation of 1,2-Oxalic acid bis-(tributyl citric acid) ester, which utilizes 36.0 grams (0.100 moles) of tributyl citrate as a starting material. researchgate.net
Research findings indicate a correlation between the structure of the aliphatic bis-acid dichloride and the reaction time. It has been observed that the reaction time to synthesize the bis-(tributyl citrate acid)esters decreases as the number of carbon atoms in the linker between the two tributyl citrate units increases. For example, a linker with zero carbon atoms (n=0) requires a reaction time of 29 hours. researchgate.net
The preparation of the intermediate bis-acid dichlorides is a critical preliminary step. The table below summarizes the synthesis of representative acid dichlorides.
| Starting Material | Reagent | Molar Ratio (Acid:Reagent) | Reaction Temperature (°C) | Reaction Time (hours) | Product | Yield (%) |
| Adipic Acid | Thionyl Chloride | 1:8 | 90-95 | 6.0 | Adipoyl Dichloride | 53.5 |
| Fumaric Acid | Thionyl Chloride | 1:10 | 74-78 | 23.5 | Fumaroyl Dichloride | - |
Data compiled from available research findings. researchgate.net The yield for Fumaroyl Dichloride was not specified in the available source.
Following the synthesis of the acid dichlorides, they are reacted with tributyl citrate to form the novel bis-(tributyl citrate acid)esters. The general reaction scheme is as follows:
2 Tributyl Citrate + Dicarboxylic Acid Dichloride → Bis-(Tributyl citrate acid)ester + 2 HCl
The table below outlines the synthesis of a specific novel compound.
| Tributyl Citrate (moles) | Dicarboxylic Acid Dichloride | Product |
| 0.100 | Oxalyl Dichloride | 1,2-Oxalic acid bis-(tributyl citric acid) ester |
Data based on the synthesis of 1,2-Oxalic acid bis-(tributyl citric acid) ester. researchgate.net
The synthesized bis-(tributyl citrate acid)esters have been evaluated for their properties as plasticizers, with some of the new compounds demonstrating superior performance compared to traditional plasticizers. researchgate.net
Advanced Spectroscopic and Chromatographic Characterization of 1,2,3 Propanetricarboxylic Acid Tributyl Ester
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of 1,2,3-Propanetricarboxylic acid tributyl ester. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecule's carbon-hydrogen framework.
In ¹H NMR spectroscopy, the proton signals are observed at specific chemical shifts, and their splitting patterns reveal adjacent proton environments. For tributyl citrate (B86180), the spectrum typically shows a triplet corresponding to the terminal methyl (-CH₃) protons of the butyl groups. The methylene (B1212753) (-CH₂) groups within the butyl chains appear as multiplets, while the methylene groups of the citrate backbone are observed as distinct doublets due to their diastereotopic nature.
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum of tributyl citrate shows distinct signals for the carbonyl carbons of the ester groups, the quaternary carbon attached to the hydroxyl group, and the various methylene and methyl carbons of the butyl chains.
¹H NMR Data for this compound
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
|---|---|---|---|
| 4.09 - 4.21 | m | - | -O-CH₂ (Ester) |
| 2.82 - 2.86 | d | 15.6 | -CH₂ (Citrate backbone) |
| 1.15 - 1.86 | m | - | -CH₂-CH₂- (Butyl chain) |
| 0.93 | t | - | -CH₃ (Butyl chain) |
¹³C NMR Data for this compound
| Chemical Shift (δ) [ppm] | Assignment |
|---|---|
| 172.50, 169.27 | C=O (Ester) |
| 72.91 | C-OH (Quaternary) |
| 64.53, 63.78 | -O-CH₂ (Ester) |
| 43.05, 34.74, 30.14, 18.62 | -CH₂- (Aliphatic) |
| 13.51 | -CH₃ |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation. The compound has a molecular weight of 360.44 g/mol . Under electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic mass spectrum.
The mass spectrum does not typically show a prominent molecular ion peak [M]⁺ due to the lability of the molecule. However, key fragment ions are consistently observed. The base peak is often found at m/z 185. Other significant fragments include ions at m/z 259, 129, and 57. These fragments correspond to specific losses from the parent molecule, such as the loss of butoxy groups or parts of the citrate backbone, providing a fingerprint for identification.
Key Mass Spectrometry Fragments for this compound
| m/z | Relative Intensity | Possible Fragment |
|---|---|---|
| 259 | High | [M - C₄H₉O - C₂H₂O]⁺ |
| 185 | Base Peak (99.99) | [M - C₄H₉O - C₄H₈ - CO₂]⁺ |
| 129 | High | [C₇H₉O₃]⁺ |
| 57 | High | [C₄H₉]⁺ |
| 41 | High | [C₃H₅]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques used to identify the functional groups present in a molecule.
The IR spectrum of tributyl citrate is characterized by several key absorption bands. A strong, broad band is observed in the region of 3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aliphatic butyl chains appear as sharp bands around 2870-2960 cm⁻¹. The most intense absorption is typically the C=O stretching band of the ester functional groups, located around 1735 cm⁻¹. The C-O stretching vibrations are also visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Raman spectroscopy provides complementary information. The C=O stretch is also observable in the Raman spectrum, along with characteristic peaks for the C-C and C-H vibrations of the molecular skeleton.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3500 | O-H Stretch | Hydroxyl (-OH) |
| 2870-2960 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |
| ~1735 | C=O Stretch | Ester (-COO-) |
| 1000-1300 | C-O Stretch | Ester, Alcohol |
Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is widely used for assessing the purity of this compound and for its quantitative determination. Purity is often specified as ≥99.0% by GC analysis.
In a typical GC analysis, the sample is vaporized and carried by an inert gas through a capillary column (e.g., DB-1). The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The retention time, the time it takes for the compound to elute from the column, is a characteristic property used for identification. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. The method demonstrates good linearity, with correlation coefficients (r²) often exceeding 0.99.
The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) creates a highly sensitive and specific analytical tool for the identification and quantification of this compound in complex matrices. This technique is particularly useful for analyzing samples such as water-based adhesives where the compound is present with other components.
The GC separates the individual components of the mixture, and as each component elutes from the column, it enters the mass spectrometer, which serves as a detector. The MS provides a mass spectrum for each separated component, which acts as a molecular fingerprint. By comparing the obtained mass spectrum with a library of known spectra, the identity of the compound can be confirmed with high confidence. For enhanced sensitivity and quantitative accuracy, the analysis can be performed in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific fragment ions characteristic of tributyl citrate.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis of this compound, especially for samples that are not suitable for GC due to low volatility or thermal instability of other matrix components.
A common approach is reversed-phase (RP) HPLC, where a nonpolar stationary phase (like C18 or Newcrom R1) is used with a polar mobile phase. A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water. Detection is often achieved using an ultraviolet (UV) detector, typically at a wavelength of 220 nm. The method is linear over a defined concentration range, allowing for accurate quantification. HPLC is scalable and can be used for preparative separation to isolate impurities. For applications requiring mass spectrometric detection, the mobile phase can be adapted to be MS-compatible, for instance, by replacing phosphoric acid with formic acid.
Thermogravimetric Analysis (TGA) for Thermal Stability Studies
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is valuable for determining the thermal stability of this compound.
The compound is known for its favorable thermal stability, which is an important property for its application as a plasticizer. TGA analysis would show the onset temperature of decomposition, which for a stable compound like tributyl citrate is expected to be high. The TGA curve would show a stable mass over a wide temperature range, followed by a sharp decrease in mass as the compound begins to vaporize and then decompose at elevated temperatures. Its high boiling point (234 °C at 17 mmHg) and flash point (around 155-185°C) are indicators of this stability. The analysis can quantify the temperature at which significant mass loss occurs, providing a clear measure of its upper-temperature limit for practical applications.
Applications of 1,2,3 Propanetricarboxylic Acid Tributyl Ester in Materials Science and Engineering
Role as a Plasticizer in Polymer Science
Tributyl citrate (B86180) is recognized as a safe, non-toxic, and biodegradable plasticizer, making it a favorable alternative to phthalate-based plasticizers. mamtapolycoats.comatamankimya.com It is particularly effective in improving the workability and performance of polymers like polyvinyl chloride (PVC) and various bioplastics. mamtapolycoats.com
In PVC and its copolymers, tributyl citrate functions by inserting its molecules between the polymer chains. This process disrupts the polymer-polymer interactions, specifically the strong intermolecular forces between the rigid PVC chains. The presence of the bulkier tributyl citrate molecules increases the free volume between the polymer chains, allowing them to slide past one another more easily. This increased mobility of the polymer chains results in a more flexible and less brittle material. atamanchemicals.com The ester groups within the tributyl citrate molecule can form polar interactions with the PVC chains, which contributes to its good compatibility and effective plasticization. researchgate.net
The addition of tributyl citrate significantly alters the mechanical properties of polymeric materials. Generally, as a plasticizer, it increases the flexibility and ductility of the polymer. researchgate.net For instance, in poly(lactic acid) (PLA), the addition of TBC leads to a decrease in tensile strength and modulus of elasticity, while significantly increasing the elongation at break. ul.ieakademiabaru.com This transformation from a rigid and brittle material to a more ductile one is a key objective of plasticization. ul.ie Research on PVC plasticized with a derivative of tributyl citrate showed that a 30% content resulted in a breaking strength of 25.3 MPa and an elongation at break of 250%. scientific.net
Interactive Table: Impact of Tributyl Citrate (TBC) on Mechanical Properties of PLA
| TBC Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| 0 | 60 | 3.5 |
| 10 | 28 | 150 |
Note: The data presented in this table is illustrative and compiled from general findings in the cited literature. Actual values can vary based on specific processing conditions and material grades.
Tributyl citrate has a pronounced effect on the thermal and rheological properties of polymers. A primary indicator of plasticization is the reduction of the glass transition temperature (Tg), which is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. akademiabaru.comresearchgate.net The addition of TBC to polymers like PLA and polyhydroxybutyrate (B1163853) (PHB) effectively lowers their Tg. akademiabaru.comresearchgate.net For example, studies have shown a systematic decrease in the Tg of PLA with increasing TBC content. akademiabaru.com This reduction in Tg enhances the processability of the polymer at lower temperatures. researchgate.net
The presence of tributyl citrate also affects the rheological properties by reducing the melt viscosity of the polymer. nih.gov This makes the polymer easier to process during techniques like extrusion and injection molding. The enhanced mobility of the polymer chains due to the plasticizer facilitates flow, which is crucial for manufacturing complex shapes and thin films. researchgate.net
Interactive Table: Effect of Tributyl Citrate (TBC) on the Glass Transition Temperature (Tg) of PLA
| TBC Content (wt%) | Glass Transition Temperature (°C) |
|---|---|
| 0 | 60-65 |
| 10 | 45-50 |
Note: The data presented in this table is illustrative and compiled from general findings in the cited literature. Actual values can vary based on specific processing conditions and material grades.
Tributyl citrate exhibits good compatibility with a range of polymer resins. It is highly soluble in PVC and its copolymers, which is a primary reason for its widespread use in this area. atamanchemicals.com Its compatibility extends to cellulosic resins, where it acts as an effective plasticizer, enhancing their workability. mamtapolycoats.com
In the realm of bioplastics, tributyl citrate is a well-regarded plasticizer for poly(lactic acid) (PLA) and cellulose (B213188) acetate. researchgate.netmst.edu For PLA, the polar interactions between the ester groups of both the polymer and the plasticizer contribute to their good solubility and miscibility. researchgate.net This compatibility is crucial for achieving a homogeneous blend and effective plasticization, leading to improved flexibility and ductility. researchgate.netresearchgate.net Similarly, it has been shown to effectively plasticize cellulose acetate. mst.edu While it can be used with a variety of polymers, its compatibility with non-polar polymers like polyethylene (B3416737) and polypropylene (B1209903) is generally lower due to differences in polarity.
A significant challenge with plasticizers is their tendency to migrate out of the polymer matrix over time, which can lead to a loss of flexibility and potential contamination of surrounding materials. nih.gov Several strategies are being explored to mitigate the migration of tributyl citrate. One approach involves the incorporation of micro and nano-fillers into the polymer matrix. nih.gov These fillers can create a more tortuous path for the plasticizer molecules, hindering their movement to the surface. nih.gov The surfaces of these fillers can also adsorb plasticizer molecules, further reducing their mobility. nih.gov
Another strategy involves the synthesis of higher molecular weight or oligomeric versions of citrate plasticizers. researchgate.net These larger molecules have reduced mobility within the polymer matrix, leading to lower migration rates. The chemical structure of the plasticizer itself can also be modified to enhance its interaction with the polymer, thereby reducing its tendency to migrate.
Applications in Specialty Coatings and Inks
Beyond its role as a primary plasticizer for bulk polymers, tributyl citrate and its derivatives, such as acetyl tributyl citrate (ATBC), are utilized in specialty coatings and inks. atamanchemicals.comcitrateplasticizer.com In these applications, they function as both a plasticizer and a solvent. atamanchemicals.com For nitrocellulose lacquers, tributyl citrate provides flexibility to the dried film, preventing cracking and improving adhesion. atamanchemicals.com
In the formulation of printing inks, tributyl citrate acts as a solvent and plasticizer, ensuring that the ink has the correct viscosity for application and that the printed film is durable. mamtapolycoats.com It is used in UV inks, where its compatibility and low toxicity are advantageous. citrateplasticizer.com The use of citrate esters in coatings for food packaging is also common due to their favorable safety profile. atamankimya.com
Utilization in Adhesives and Sealants
1,2,3-Propanetricarboxylic acid tributyl ester, commonly known as tributyl citrate (TBC), and its derivative, acetyl tributyl citrate (ATBC), serve as effective plasticizers and solvents in the formulation of adhesives and sealants. atamanchemicals.commamtapolycoats.com Their primary function is to increase the flexibility and durability of the final product. mamtapolycoats.com The incorporation of these citrate esters into adhesive and sealant formulations enhances their performance by improving adhesion to various substrates, including metal and glass. mamtapolycoats.com
As a phthalate-free plasticizer, ATBC is particularly favored in applications where non-toxicity is crucial, such as in food packaging adhesives and pharmaceutical-grade sealants. mamtapolycoats.comatamankimya.com It demonstrates excellent compatibility with a range of polymers used in adhesives, including acrylics and polyvinyl chloride (PVC). atamanchemicals.commamtapolycoats.com This compatibility ensures a stable and homogenous formulation. Furthermore, materials formulated with tributyl citrate exhibit improved resistance to moisture and chemicals, which helps maintain performance in aggressive environments. mamtapolycoats.com The lower volatility and better resistance to yellowing of adhesives plasticized with tributyl citrate, compared to those containing dibutyl phthalate (B1215562), contribute to the longevity and aesthetic stability of the bonded materials. atamanchemicals.com
Key Benefits of Acetyl Tributyl Citrate in Adhesives & Sealants
| Benefit | Description |
|---|---|
| Non-Toxic & Eco-Friendly | A phthalate-free plasticizer suitable for food-contact and pharmaceutical applications. mamtapolycoats.com |
| Exceptional Compatibility | Works well with polymers like acrylics and PVC used in adhesives and sealants. mamtapolycoats.com |
| Moisture & Chemical Resistance | Helps maintain performance in humid and chemically aggressive environments. mamtapolycoats.com |
Role as a Solvent in Chemical Formulations
Tributyl citrate is a high-boiling, colorless, and oily liquid that functions as a solvent in a variety of chemical formulations. atamanchemicals.com It is soluble in most organic solvents, which makes it a versatile component in manufacturing processes. atamanchemicals.com This property is leveraged in the production of lacquers, inks, and coating products where it helps to dissolve other components, such as resins and pigments, to create a uniform mixture. atamanchemicals.com
In addition to its role as a solvent, it also acts as a plasticizer in these formulations, contributing to the flexibility and durability of the dried film. atamanchemicals.com For instance, in nitrocellulose lacquers, tributyl citrate is used as both a solvent and a plasticizer. atamanchemicals.com Its low volatility is an advantageous property in formulations that require a slow evaporation rate to ensure a smooth and even application. atamanchemicals.com The use of tributyl citrate as a solvent is also noted in the fragrance industry, where it can act as a carrier for scents. atamanchemicals.com
Properties of Tributyl Citrate as a Solvent
| Property | Value/Description | Reference |
|---|---|---|
| Physical State | Colorless, transparent oily liquid | atamanchemicals.com |
| Boiling Point | 170 °C (at 133.3 Pa) | atamanchemicals.com |
| Flash Point (Open Cup) | 185 °C | atamanchemicals.com |
| Solubility | Soluble in most organic solvents | atamanchemicals.com |
Development of Biodegradable Materials with this compound
Tributyl citrate is a key additive in the development of biodegradable materials, primarily serving as an effective plasticizer for biodegradable polymers such as polylactide (PLA) and polyhydroxybutyrate (PHB). researchgate.net These polymers, while environmentally friendly, often exhibit brittleness and low flexibility, which limits their application, particularly in packaging. researchgate.netakademiabaru.com The addition of tributyl citrate improves the ductility of these polymers, making them more suitable for applications like food packaging films. researchgate.netakademiabaru.com
Research has shown that the incorporation of tributyl citrate into PLA matrices enhances the polymer's mechanical properties. researchgate.net For example, it lowers the glass transition temperature and storage modulus of PLA, which are indicators of increased flexibility. akademiabaru.com Furthermore, the use of tributyl citrate as a plasticizer has been found to increase the rate of biodegradation of the PLA matrix in compost conditions. researchgate.net This is a significant advantage in the pursuit of developing more sustainable materials that can be effectively composted at the end of their life cycle. nbinno.com The non-toxic and biodegradable nature of tributyl citrate itself makes it an environmentally responsible choice for these applications. nbinno.com
Impact of Tributyl Citrate on PLA Properties
| Property | Effect of TBC Addition | Reference |
|---|---|---|
| Ductility/Flexibility | Increased | researchgate.netakademiabaru.com |
| Glass Transition Temperature | Lowered | akademiabaru.com |
| Storage Modulus | Decreased | akademiabaru.com |
Anti-Corrosion Properties in Lubricant Additives
Tributyl citrate is utilized as a lubricant and is noted for its anti-corrosion properties when used as an additive in lubricant formulations. atamanchemicals.com While detailed mechanistic studies are not extensively reported in the provided search results, its function as a corrosion inhibitor is attributed to its ability to form a protective film on metal surfaces. aftonchemical.com This film acts as a barrier, preventing contact between the metal and corrosive agents that may be present in the lubricant or the operating environment. aftonchemical.com
In the context of industrial lubricants, additives are crucial for preventing rust and corrosion, which can lead to equipment failure. aftonchemical.com Some additives, like detergents, can neutralize acidic by-products of oxidation, while others form protective layers. aftonchemical.com Citrate esters, including tributyl citrate, can be part of additive packages designed to provide rust prevention. google.com The presence of polar functional groups in the tributyl citrate molecule likely contributes to its ability to adhere to metal surfaces, a key characteristic of effective corrosion inhibitors. aftonchemical.comsolubilityofthings.com The use of such additives is critical in applications like turbine oils, where water contamination can increase the risk of corrosion. google.com
Environmental Fate and Degradation Studies of 1,2,3 Propanetricarboxylic Acid Tributyl Ester
Biodegradation Pathways and Kinetics in Environmental Compartments
Biodegradation is a primary pathway for the environmental removal of citrate (B86180) esters like TBC. nbinno.com These compounds are generally considered to be biodegradable through natural microbial activity. nbinno.comatamanchemicals.com
Tributyl citrate is expected to undergo biodegradation in both soil and aquatic environments. Detailed kinetic studies on TBC are limited, but data from its close structural analog, acetyl tributyl citrate (ATBC), provide significant insight into its likely behavior. In a standard ready biodegradability test using activated sludge, ATBC achieved 82% of its theoretical biochemical oxygen demand, suggesting that biodegradation is a significant environmental fate process. nih.gov
Aerobic biodegradation studies in soil have shown ATBC to be readily biodegradable. Research using a static biometer system demonstrated rapid mineralization, with theoretical CO2 evolution reaching between 72.9% and over 100% within a 42-day incubation period. nih.gov A similar 52-day aerobic study in soil also observed extensive mineralization, with rates of 83% to over 100%. nih.gov These findings for ATBC suggest that TBC is also likely to be readily degraded under aerobic conditions in soil and water systems. While specific studies on anaerobic degradation of TBC are not widely available, the general biodegradability of citrate esters suggests this pathway is also plausible. nbinno.com
Table 1: Aerobic Soil Biodegradation Data for Acetyl Tributyl Citrate (ATBC)
| Study Type | Duration (days) | Endpoint | Result (% Mineralization) | Source |
|---|---|---|---|---|
| Static Biometer System | 42 | Theoretical CO2 Evolution | 72.9% to >100% | nih.gov |
| Aerobic Soil Study | 52 | Mineralization (ThCO2) | 83% to >100% | nih.gov |
While a complete catabolic pathway for the environmental biodegradation of TBC has not been fully elucidated, the initial steps are presumed to involve enzymatic hydrolysis of the ester linkages. researchgate.net Studies on the metabolism of the related compound ATBC by human liver and intestinal microsomes identified several metabolites that provide a model for its environmental degradation. cpsc.gov The identified metabolites included acetyl dibutyl citrate, tributyl citrate (from the deacetylation of ATBC), and dibutyl citrate. cpsc.gov
This suggests a stepwise degradation pathway where the butyl ester groups are sequentially cleaved from the citrate backbone. For TBC, this process would likely yield mono-butyl citrate and di-butyl citrate as intermediate metabolites. The ultimate biodegradation products would be citric acid and butanol, both of which are readily utilized by microorganisms in the environment.
Photodegradation Mechanisms and Half-Lives in Atmospheric Systems
Once released into the atmosphere, TBC is expected to partition between the vapor and particulate phases. nih.govcpsc.gov The primary degradation mechanism for vapor-phase TBC is reaction with photochemically-produced hydroxyl (OH) radicals. cpsc.gov Based on data for the analogous compound ATBC, the atmospheric half-life for this reaction is estimated to be approximately 27 hours. cpsc.gov This relatively short half-life indicates that TBC that volatilizes into the atmosphere is not likely to persist for long periods or undergo long-range transport. Particulate-phase TBC would be removed from the atmosphere through wet and dry deposition. cpsc.gov
Hydrolytic Stability in Aqueous Environments
Tributyl citrate is characterized by its low solubility in water. atamanchemicals.com The ester linkages in the TBC molecule are susceptible to hydrolysis, which would break the compound down into citric acid and butanol. However, its hydrophobicity and low water solubility are expected to make the rate of hydrolysis slow under typical environmental conditions (neutral pH). The hydrolysis of the related compound ATBC has been observed in various studies, indicating that this degradation pathway is relevant for this class of chemicals. nih.gov
Mobility and Adsorption Behavior in Soil and Sediment
The mobility of TBC in soil and sediment is expected to be low due to its chemical structure and physical properties. A key indicator of a chemical's tendency to adsorb to soil organic carbon is the soil adsorption coefficient (Koc). A high Koc value suggests strong adsorption and therefore low mobility. ucanr.educhemsafetypro.com
Based on its log octanol-water partition coefficient (log Kow), the Koc for ATBC has been estimated to be between 1800 and 3280. nih.govcpsc.gov Such values indicate that the compound is expected to have slight mobility in soil and will readily adsorb to suspended solids and sediments. nih.govcpsc.gov Given the structural similarity, TBC is expected to exhibit comparable behavior, partitioning from the water column to soil, sludge, and sediment.
Table 2: Physical/Chemical Properties of Acetyl Tributyl Citrate (ATBC) Influencing Environmental Mobility
| Property | Value | Implication for Mobility | Source |
|---|---|---|---|
| log Kow (Octanol-Water Partition Coefficient) | 4.92 | High potential for adsorption to organic matter | cpsc.gov |
| Koc (Soil Adsorption Coefficient) | 1800 - 3280 (estimated) | Slight to low mobility in soil | nih.govcpsc.gov |
| Water Solubility | ~5 mg/L | Low potential for transport in dissolved phase | nih.gov |
The high log Kow and estimated Koc values strongly suggest that TBC will have a high affinity for the organic fraction of suspended solids and bottom sediments in aquatic systems. cpsc.gov This adsorption process effectively removes the chemical from the water column, sequestering it in the sediment. This behavior reduces the concentration of TBC available in the aqueous phase, thereby limiting its bioavailability and mobility in surface waters. The strong adsorption also means that volatilization from water surfaces is not expected to be a significant fate process. nih.gov
Volatilization from Water and Soil Surfaces
The potential for 1,2,3-Propanetricarboxylic acid tributyl ester, commonly known as tributyl citrate, to volatilize from water and soil is governed by its key physicochemical properties, including its vapor pressure, water solubility, and Henry's Law constant. This process dictates the compound's partitioning between atmospheric, aquatic, and terrestrial compartments. The soil adsorption coefficient (Koc) further influences its mobility and availability for volatilization from soil surfaces.
The tendency of a chemical to partition from water to air is described by its Henry's Law constant. For tributyl citrate, a calculated Henry's Law constant of 3.55 x 10⁻⁴ Pa·m³/mol at 25°C has been reported. europa.eu Another prediction estimates the constant at an average of 2.74 x 10⁻⁸ atm·m³/mol. cpsc.gov For the structurally similar compound acetyl tributyl citrate, the estimated Henry's Law constant is 3.2 x 10⁻⁵ atm·m³/mol, a value which suggests that volatilization from water surfaces is an expected and important environmental fate process. atamanchemicals.comnih.gov Based on this analogue, volatilization half-lives from a model river and lake are estimated to be 2.6 and 25 days, respectively. atamanchemicals.com
Volatilization from soil is a more complex process, influenced by both the compound's volatility and its tendency to adsorb to soil particles. The vapor pressure of tributyl citrate is predicted to be in the range of 1.09 x 10⁻⁷ to 2.64 x 10⁻⁵ mmHg. cpsc.gov Based on a low vapor pressure, tributyl citrate is not expected to significantly volatilize from dry soil surfaces. atamanchemicals.comnih.gov
In moist soils, the situation is moderated by the compound's adsorption behavior, quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Predicted Koc values for tributyl citrate range from 208.2 L/kg to 827 L/kg. europa.eucpsc.gov These values indicate that the substance is expected to adsorb to soil and suspended solids. This strong adsorption is expected to attenuate, or reduce, the rate of volatilization from moist soil surfaces. atamanchemicals.comnih.gov
Physicochemical Properties Influencing Volatilization of Tributyl Citrate
| Property | Value | Source | Implication for Volatilization |
|---|---|---|---|
| Henry's Law Constant | 3.55 x 10⁻⁴ Pa·m³/mol (calculated) | europa.eu | Indicates potential to volatilize from water. |
| Vapor Pressure | 1.09 x 10⁻⁷ to 2.64 x 10⁻⁵ mmHg (predicted) | cpsc.gov | Low volatility; not expected to volatilize from dry surfaces. |
| Soil Adsorption Coefficient (Koc) | 769.9 L/kg (predicted, MCI method) | europa.eu | Strong adsorption to soil is expected to reduce volatilization from moist soil. |
| Soil Adsorption Coefficient (Koc) | 827 L/kg (predicted average) | cpsc.gov | Indicates slight mobility and attenuation of volatilization. |
Environmental Monitoring and Detection in Various Matrices
Comprehensive environmental monitoring data for this compound in matrices such as water, soil, and air are notably scarce in publicly available scientific literature. According to the European Chemicals Agency (ECHA), the lack of monitoring data and field study results is a consequence of the compound's rapid biodegradation. europa.eueuropa.eu The substance is considered to be readily biodegradable, which limits its persistence and accumulation in the environment, thereby reducing the likelihood of its detection in routine environmental surveillance. europa.eu
Despite the absence of widespread environmental monitoring studies, analytical methods have been developed for the detection of tributyl citrate in specific consumer and industrial products. A method using gas chromatography/mass spectrometry (GC/MS) has been established to determine the presence of tributyl citrate and its analogue, acetyl tributyl citrate, in water-based cigarette adhesives. researchgate.netepa.gov In this specific application, the limit of detection for tributyl citrate was found to be 0.26 µg/mL. epa.gov This demonstrates that sensitive and specific analytical techniques exist for the quantification of tributyl citrate.
Such methods, likely involving solvent extraction followed by GC/MS analysis, would be applicable for monitoring the compound in environmental samples if required. researchgate.netepa.gov However, due to its high biodegradability, tributyl citrate is not typically included in standard environmental monitoring programs that focus on more persistent organic pollutants. europa.eu
Detection and Monitoring Information for Tributyl Citrate
| Aspect | Finding | Source |
|---|---|---|
| Environmental Monitoring Data | No monitoring data or field study results are available. | europa.eueuropa.eu |
| Reason for Lack of Data | The compound undergoes rapid biodegradation in the environment. | europa.eu |
| Analytical Detection Method | Gas Chromatography/Mass Spectrometry (GC/MS) has been successfully used. | researchgate.netepa.gov |
| Reported Limit of Detection (in a specific matrix) | 0.26 µg/mL in water-based cigarette adhesives. | epa.gov |
Theoretical and Computational Investigations of 1,2,3 Propanetricarboxylic Acid Tributyl Ester
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools for elucidating the fundamental electronic properties of molecules like 1,2,3-Propanetricarboxylic acid tributyl ester, commonly known as tributyl citrate (B86180) (TBC). arxiv.orgyoutube.com These methods provide insights into the molecule's three-dimensional geometry, electron distribution, and chemical reactivity.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comsemanticscholar.org The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the occupied to the unoccupied orbital. semanticscholar.org
Another important property derived from these calculations is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For TBC, these maps would show negative potential around the oxygen atoms of the ester and hydroxyl groups, indicating sites prone to electrophilic attack, and positive potential around the hydrogen atoms.
Global reactivity descriptors such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω) can also be calculated from HOMO and LUMO energies. irjweb.com These descriptors quantify a molecule's resistance to change in its electron distribution and its tendency to accept electrons, providing a theoretical basis for understanding its interaction with other chemical species. semanticscholar.orgirjweb.com While specific DFT studies focused solely on tributyl citrate are not extensively detailed in the public literature, the established methodologies are routinely applied to similar molecules to predict their reactivity and stability. semanticscholar.orgnih.gov
Table 1: Key Electronic Properties Investigated via Quantum Chemical Calculations
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | 3D map of the electronic charge distribution. | Identifies sites for electrophilic and nucleophilic attack. |
| Global Reactivity Descriptors | Parameters like hardness, softness, and electrophilicity index. | Quantifies the overall chemical reactivity of the molecule. |
Molecular Dynamics Simulations of Compound Interactions within Matrices
Molecular dynamics (MD) simulations are a cornerstone for understanding the behavior of tributyl citrate (TBC) as a plasticizer within polymer matrices, most notably Polyvinyl Chloride (PVC). eui.eumdpi.com These simulations model the atomic-level movements and interactions over time, providing a microscopic view of how the plasticizer integrates with and affects the polymer's properties. semanticscholar.orgmdpi.com
In a typical MD simulation of a TBC/PVC blend, a computational "box" is constructed containing PVC chains and TBC molecules. The interactions between all atoms are governed by a force field, which is a set of equations and parameters that describe the potential energy of the system. By solving the classical equations of motion, the simulation tracks the trajectory of each atom, revealing how the plasticizer molecules position themselves among the polymer chains. mdpi.com
A key parameter calculated in these simulations is the interaction energy, which quantifies the strength of the non-bonded interactions (van der Waals and electrostatic forces) between the plasticizer and the polymer. mdpi.com A strong, favorable interaction energy is indicative of good compatibility. mdpi.comresearchgate.net Studies have shown that the polar ester groups and the central hydroxyl group of TBC can form interactions with the polar C-Cl groups of PVC, effectively shielding the polymer chains from each other and increasing their mobility. mdpi.comresearchgate.net
MD simulations are also used to analyze the effect of the plasticizer on the polymer's microstructure. This is often evaluated through:
Fractional Free Volume (FFV): The addition of plasticizers like TBC increases the empty space between polymer chains, which enhances chain flexibility and lowers the glass transition temperature (Tg). mdpi.comsemanticscholar.org
Mean Square Displacement (MSD): By tracking the movement of polymer chain segments, MSD calculations can show that the presence of TBC increases the diffusion rate and mobility of the PVC chains, which is the fundamental mechanism of plasticization.
Radial Distribution Function (RDF): This function provides a probabilistic measure of finding one atom at a certain distance from another. RDF analysis can confirm the specific atomic-level interactions, such as hydrogen bonding, between the plasticizer and the polymer matrix. mdpi.com
These simulations have been instrumental in comparing the efficiency of TBC with other plasticizers, such as phthalates or acetylated versions like Acetyl Tributyl Citrate (ATBC), revealing how modifications to the citrate structure influence its interaction with PVC. eui.euresearchgate.net
Table 2: Parameters from Molecular Dynamics (MD) Simulations of TBC in Polymer Matrices
| Parameter | Description | Insight Provided |
| Interaction Energy | The sum of van der Waals and electrostatic energies between TBC and the polymer. | Quantifies compatibility and the strength of intermolecular forces. mdpi.com |
| Fractional Free Volume (FFV) | The proportion of the total volume not occupied by the molecules. | Correlates with polymer chain mobility and the reduction in glass transition temperature. mdpi.com |
| Mean Square Displacement (MSD) | The average distance a molecule or polymer segment travels over time. | Measures the mobility and diffusion of components, indicating plasticizing efficiency. |
| Radial Distribution Function (RDF) | The probability of finding a particle at a distance r from another particle. | Characterizes the local molecular structure and specific interactions (e.g., hydrogen bonds). mdpi.com |
Prediction of Thermophysical Properties using Computational Models
Computational models, particularly Quantitative Structure-Property Relationship (QSPR) models, offer a theoretical route to predict the thermophysical properties of chemicals like tributyl citrate based on their molecular structure. nih.govresearchgate.net QSPR modeling establishes a mathematical correlation between a set of molecular descriptors (numerical representations of a molecule's structure) and a specific experimental property. jocpr.comnih.gov
For a molecule like TBC, hundreds of descriptors can be calculated, falling into categories such as:
Constitutional: Based on the molecular formula (e.g., molecular weight).
Topological: Describing atomic connectivity and branching.
Geometrical: Related to the 3D shape of the molecule.
Quantum-Chemical: Derived from electronic structure calculations (e.g., dipole moment, HOMO/LUMO energies).
Once these descriptors are generated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that links a selection of these descriptors to a known property, such as boiling point, density, or viscosity. nih.govnih.gov While specific QSPR models developed exclusively for tributyl citrate are not widely published, the methodology is broadly applied to classes of compounds like esters or plasticizers. chemrxiv.orgsemanticscholar.org
These predictive models are valuable for screening new potential plasticizers or for estimating properties when experimental data is unavailable or difficult to obtain. The accuracy of QSPR models is rigorously validated using statistical techniques like cross-validation and by testing the model on an external set of molecules not used in its creation. researchgate.netnih.gov
Table 3: Experimentally Determined Thermophysical Properties of Tributyl Citrate
| Property | Value |
| Molecular Formula | C18H32O7 alfa-chemistry.com |
| Molecular Weight | 360.44 g/mol alfa-chemistry.com |
| Boiling Point | 234 °C @ 17 mmHg alfa-chemistry.com |
| Density | ~1.043 g/mL @ 25 °C alfa-chemistry.comthegoodscentscompany.com |
| Refractive Index | ~1.443 @ 25 °C thegoodscentscompany.com |
| Vapor Pressure | 1.0 mmHg @ 170 °C thegoodscentscompany.com |
Structure-Property Relationship Modeling for Functional Design
Structure-property relationship modeling integrates computational results to understand how the specific molecular architecture of tributyl citrate dictates its performance, particularly as a plasticizer. This approach aims to establish clear links between chemical features and functional outcomes, guiding the design of new molecules with enhanced properties. researchgate.net
Computational studies, especially comparative molecular dynamics simulations, are central to this effort. For instance, by simulating TBC alongside its acetylated counterpart, Acetyl Tributyl Citrate (ATBC), researchers can probe the effect of the free hydroxyl group. eui.euresearchgate.net
Role of the Hydroxyl Group: The hydroxyl group in TBC can act as a hydrogen bond donor, forming specific interactions with the chlorine atoms in PVC. This can enhance compatibility and influence the plasticizing mechanism.
By systematically modifying the TBC structure in silico (e.g., changing the alkyl chain length or replacing the hydroxyl group) and calculating resulting properties like interaction energy, fractional free volume, and diffusion coefficients, a model of structure-property relationships can be built. researchgate.net This computational approach allows for the high-throughput screening of potential new plasticizer candidates, identifying modifications that might lead to improved performance, such as better low-temperature flexibility, lower migration rates, or enhanced compatibility with different polymers. semanticscholar.org These theoretical insights provide a rational basis for the synthesis of next-generation, high-performance, and environmentally benign plasticizers. researchgate.net
Computational Studies on Degradation Mechanisms and Pathways
While tributyl citrate is known for its biodegradability, computational chemistry provides the tools to investigate the specific chemical reactions that underpin its degradation at a molecular level. Theoretical studies can model potential degradation pathways, such as hydrolysis or oxidation, which are key processes in environmental and biological systems.
Hydrolysis: The ester linkages in tributyl citrate are susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. This process can be catalyzed by acids or bases. Computational models can be used to simulate the reaction mechanism, for example, by modeling the approach of a water molecule or a hydroxide ion to the carbonyl carbon of the ester group. Quantum chemical calculations can determine the energy profile of the reaction, identifying the transition states and calculating the activation energies for each step. This helps to predict the rate of hydrolysis under different environmental conditions. Experimental studies have confirmed that related compounds like ATBC can hydrolyze to form tributyl aconitate, a process that could be further elucidated through computational modeling. researchgate.net
Oxidation: Oxidative degradation, often initiated by reactive oxygen species like hydroxyl radicals (·OH), is another critical pathway. DFT calculations can model the interaction of an ·OH radical with different parts of the TBC molecule. These calculations can predict which sites on the molecule are most vulnerable to attack, typically through hydrogen abstraction from the C-H bonds on the butyl chains or the central citrate backbone. By calculating the activation barriers for these different potential reactions, computational studies can identify the most likely initial steps of oxidative degradation and predict the structure of the resulting radical intermediates and subsequent degradation products.
Although detailed computational studies on the degradation pathways of TBC itself are not extensively documented in publicly available literature, the methodologies have been successfully applied to many other organic pollutants and provide a powerful framework for predicting the environmental fate and persistence of TBC. nih.gov
Emerging Research Frontiers and Future Directions for 1,2,3 Propanetricarboxylic Acid Tributyl Ester
Sustainable Chemistry Innovations in Synthesis and Application
The global push towards green chemistry is reshaping the manufacturing processes for tributyl citrate (B86180), moving away from traditional methods to more efficient and cleaner production. nbinno.commarketresearchfuture.com The synthesis of TBC involves the esterification of citric acid with n-butanol. While historically catalyzed by corrosive agents like concentrated sulfuric acid, which generates significant industrial waste, modern research focuses on developing benign and reusable catalysts. google.comchemicalbook.com
Advanced Materials Development Leveraging Compound Properties
The unique properties of tributyl citrate make it an excellent candidate for the development of advanced and sustainable materials. It is widely recognized as an effective plasticizer for a range of polymers, including polyvinyl chloride (PVC) and its copolymers, where it enhances flexibility and durability. mamtapolycoats.comnbinno.com A significant frontier of research is its application in biodegradable polymers, such as poly(lactic acid) (PLA). akademiabaru.comsci-hub.se While PLA is a promising sustainable alternative to conventional plastics, it suffers from inherent brittleness, which limits its applications. akademiabaru.com
Research has demonstrated that the incorporation of tributyl citrate significantly improves the flexibility and thermomechanical attributes of PLA. The addition of TBC lowers the glass transition temperature (Tg), storage modulus, and melting temperature of PLA composites, indicating enhanced pliability. akademiabaru.comsci-hub.sevilniustech.lt This modification makes PLA suitable for a wider range of applications, particularly in the food packaging industry. akademiabaru.com Further research focuses on synthesizing oligomers of tributyl citrate to act as plasticizers, aiming to improve long-term stability and reduce plasticizer migration within the polymer matrix. sci-hub.se
| Property | Effect of TBC Addition | Significance |
|---|---|---|
| Glass Transition Temperature (Tg) | Decreases | Indicates increased polymer chain mobility and flexibility. akademiabaru.comsci-hub.se |
| Storage Modulus | Decreases | Reflects a reduction in material stiffness and brittleness. akademiabaru.com |
| Crystallinity | Increases | Enhances the flexibility of the PLA matrix. akademiabaru.com |
| Melting Temperature | Decreases | Affects the processing conditions of the polymer blend. akademiabaru.com |
Integration into Circular Economy Frameworks for Chemical Production
Tributyl citrate is well-positioned to play a significant role in the transition towards a circular economy. Its two primary attributes—derivation from renewable feedstocks and biodegradability—are central to circular principles. nbinno.comstarsbiotec.com By utilizing citric acid from fermentation processes, the production of TBC reduces reliance on finite fossil fuels, a key goal of sustainable manufacturing. nbinno.com
As a biodegradable plasticizer, TBC helps in the design of products that are more compatible with biological cycles. starsbiotec.com When used in biodegradable polymers like PLA, it contributes to the creation of fully compostable products, which can be returned to the soil at the end of their life, thereby closing the material loop. akademiabaru.com This contrasts sharply with traditional, petroleum-based plasticizers like phthalates, which can persist in the environment and pose ecological risks. nbinno.com The increasing demand for eco-friendly and safe materials in consumer goods is driving the market shift towards sustainable plasticizers like tributyl citrate, fostering a more circular approach to chemical production and consumption. marketresearchfuture.commamtapolycoats.com
Development of Novel Analytical Methods for Trace Analysis
The widespread use of tributyl citrate in consumer products, especially in food contact materials, necessitates the development of sensitive and reliable analytical methods for its detection at trace levels. researchgate.net These methods are crucial for monitoring the migration of the plasticizer from packaging into food and ensuring consumer safety.
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques employed for this purpose. researchgate.netsielc.com A reverse-phase (RP) HPLC method can be used for the analysis of tributyl citrate under simple conditions, often utilizing a C18 column with a mobile phase consisting of acetonitrile (B52724) and water. researchgate.netsielc.com For applications requiring higher sensitivity and compatibility with mass spectrometry, phosphoric acid in the mobile phase can be substituted with formic acid. sielc.com LC-MS/MS, operated in selected reaction monitoring (SRM) mode, provides excellent specificity and is used for migration testing of plastic products. researchgate.net In such studies, tributyl citrate itself can serve as an internal standard for the quantification of its derivatives, like acetyl tributyl citrate (ATBC). researchgate.net
| Technique | Column/Method Details | Application |
|---|---|---|
| Reverse Phase HPLC (RP-HPLC) | Newcrom R1 column; Mobile phase: Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS). sielc.com | Quantification and preparative separation. sielc.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | C18 column; Positive ion detection with Selected Reaction Monitoring (SRM). researchgate.net | Trace analysis for migration testing from food contact materials. researchgate.net |
Exploration of New Catalytic Systems for Green Production
A primary focus of sustainable chemistry is the development of novel catalytic systems for the synthesis of tributyl citrate that are efficient, selective, and environmentally friendly. semanticscholar.org Traditional synthesis relies on homogeneous acid catalysts like concentrated sulfuric acid, which are effective but suffer from drawbacks including equipment corrosion, difficulty in separation from the product, and generation of acidic waste. google.comchemicalbook.com
Research into green catalytic systems has identified several promising alternatives:
Solid Acids: These catalysts, such as hydrophobic polypyrrolyl solid acid, are easily separated from the reaction mixture by filtration, can be reused, and show high catalytic activity, with reaction yields reported to be above 98%. google.com
Superacids: Solid superacids offer good selectivity, fast reaction rates, and high yields. They are stable, reusable, non-corrosive, and non-polluting, making them a promising catalyst class. chemicalbook.com
Heteropolyacids: Compounds like Preyssler acid (H₁₄[NaP₅W₃₀O₁₁₀]) have demonstrated excellent catalytic performance, achieving yields of over 95% and showing good reusability. chemicalbook.comaip.org
Ionic Liquids: Acidic ionic liquids have been shown to be effective catalysts, with studies reporting a 97% conversion of citric acid and the ability to reuse the catalyst up to 13 times with minimal loss in activity. researchgate.net
Other Catalysts: P-toluenesulfonic acid and inorganic salts like potassium bisulfate are also used as greener alternatives to sulfuric acid, offering high activity with less environmental impact. chemicalbook.comsemanticscholar.org
| Catalyst Type | Example(s) | Key Advantages | Reported Yield/Conversion |
|---|---|---|---|
| Traditional Homogeneous Acid | Concentrated H₂SO₄ | Low cost | High, but with drawbacks google.com |
| Solid Acid | Hydrophobic polypyrrolyl solid acid | Reusable, easy separation, high selectivity. google.com | >98% google.com |
| Heteropolyacid | Preyssler Acid (H₁₄[NaP₅W₃₀O₁₁₀]) | Reusable, high thermal stability, less pollution. chemicalbook.comaip.org | 95.2% aip.org |
| Ionic Liquid | 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate | Highly reusable, good catalytic performance. researchgate.net | 97% conversion researchgate.net |
| Organic Acid | p-toluenesulfonic acid | High activity, less corrosive than H₂SO₄. chemicalbook.comsemanticscholar.org | N/A |
Multi-scale Modeling and Simulation for Comprehensive Understanding
Computational modeling and simulation are becoming indispensable tools for accelerating the research and development of materials containing tributyl citrate. These techniques provide a deeper understanding of molecular interactions and can predict material properties, reducing the time and cost associated with experimental trial-and-error. quantistry.comtandfonline.com
Molecular dynamics (MD) simulations are particularly useful for studying polymer-plasticizer systems. tandfonline.comlanl.gov By simulating the behavior of atoms and molecules, researchers can predict key characteristics such as the miscibility of tributyl citrate with various polymers, its effect on the glass transition temperature (Tg), and the mechanical response of the final material. tandfonline.comlanl.gov These simulations have shown good correlation with experimental data obtained from techniques like differential scanning calorimetry (DSC). tandfonline.com
Furthermore, process simulation software is being used to model and optimize the industrial production of tributyl citrate. Dynamic models of the entire process, including the batch reactive distillation, can be constructed to minimize batch time and energy consumption, leading to more efficient and sustainable manufacturing. researchgate.net These computational approaches facilitate a more rational design of both the chemical product and the process, from the molecular level to the industrial scale.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,2,3-propanetricarboxylic acid tributyl ester, and how can reaction efficiency be quantified?
- Methodological Answer : ATBC is synthesized via esterification of citric acid with butanol followed by acetylation. Key parameters include catalyst selection (e.g., sulfuric acid or lipases for greener synthesis), molar ratios (excess butanol to drive esterification), and temperature control (60–100°C). Reaction efficiency can be monitored by FTIR (disappearance of -OH at ~3400 cm⁻¹) or GC-MS to track intermediate formation. Purity is assessed via acid value titration (<0.2 mg KOH/g) .
Q. How can the structural integrity of ATBC be confirmed post-synthesis?
- Methodological Answer : Use H and C NMR to verify esterification and acetylation:
- H NMR: Peaks at δ 1.2–1.6 ppm (butyl CH₂), δ 2.0 ppm (acetyl CH₃), and δ 4.1–4.3 ppm (ester OCH₂).
- C NMR: Carbonyl signals at ~170–175 ppm (ester/acetyl groups).
- High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 403.2 (calculated for C₂₀H₃₄O₈) .
Q. What experimental approaches are used to determine ATBC’s solubility in polar vs. non-polar solvents?
- Methodological Answer : Perform gravimetric analysis by dissolving ATBC in solvents (e.g., water, ethanol, hexane) at 25°C. Centrifuge mixtures to separate undissolved material, then evaporate the solvent to calculate solubility (g/100 mL). ATBC is hydrophobic (<0.1 g/100 mL in water) but miscible with ethanol, acetone, and PVC plastisols .
Q. How is purity assessed, and what impurities are critical to monitor?
- Methodological Answer : Use HPLC with a C18 column (UV detection at 210 nm) to quantify residual citric acid, unreacted butanol, or acetylated byproducts. Impurities like 2-acetyl-1,3-dibutyl citrate (asymmetric ester) should be <1% for pharmaceutical-grade ATBC. Gas chromatography (GC) with FID detects volatile contaminants .
Advanced Research Questions
Q. What mechanisms drive ATBC’s degradation under thermal or oxidative stress, and how are breakdown products identified?
- Methodological Answer : Thermal degradation (TGA/DSC) shows weight loss at >200°C, forming acetic acid and citraconic anhydride. Oxidative pathways (via FTIR/OIT analysis) produce peroxides and carbonyl compounds. Degradation products are identified using GC-MS or LC-QTOF, focusing on fragments like butanol (m/z 56) and acetylated citric acid derivatives .
Q. How does ATBC interact with polymer matrices (e.g., PVC) at the molecular level, and what techniques quantify plasticizer migration?
- Methodological Answer : Use FTIR to monitor C=O stretching (~1740 cm⁻¹) shifts, indicating polymer-plasticizer interactions. Migration studies involve soaking PVC films in hexane or food simulants (e.g., ethanol/water) at 40°C, followed by gravimetric analysis or HPLC-UV to quantify ATBC loss. Diffusion coefficients are calculated using Fick’s law .
Q. What advanced analytical methods are required for trace-level ATBC quantification in complex matrices (e.g., biological fluids)?
- Methodological Answer : LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity (LOQ ~0.1 ppb). Use deuterated ATBC (e.g., ATBC-d9) as an internal standard. For environmental samples, solid-phase extraction (C18 cartridges) pre-concentrates ATBC prior to analysis .
Q. How do data contradictions in physicochemical properties (e.g., boiling point) arise, and how should researchers validate literature values?
- Methodological Answer : Discrepancies (e.g., boiling point reported as 327°C vs. 418°C ) may stem from measurement conditions (vacuum vs. ambient pressure) or impurities. Validate via differential scanning calorimetry (DSC) for thermal transitions or ebulliometry under controlled pressure .
Q. What protocols ensure compliance with safety standards (e.g., migration limits in food packaging)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
